4-(6-(Trifluoromethyl)pyridin-3-yl)morpholine

Catalog No.
S845155
CAS No.
1774896-10-4
M.F
C10H11F3N2O
M. Wt
232.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(6-(Trifluoromethyl)pyridin-3-yl)morpholine

CAS Number

1774896-10-4

Product Name

4-(6-(Trifluoromethyl)pyridin-3-yl)morpholine

IUPAC Name

4-[6-(trifluoromethyl)pyridin-3-yl]morpholine

Molecular Formula

C10H11F3N2O

Molecular Weight

232.2 g/mol

InChI

InChI=1S/C10H11F3N2O/c11-10(12,13)9-2-1-8(7-14-9)15-3-5-16-6-4-15/h1-2,7H,3-6H2

InChI Key

MZGTXAJMYMODMM-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CN=C(C=C2)C(F)(F)F

Canonical SMILES

C1COCCN1C2=CN=C(C=C2)C(F)(F)F
4-(6-(Trifluoromethyl)pyridin-3-yl)morpholine is an organic compound that has gained significant interest in the scientific community due to its unique physical and chemical properties. The compound belongs to the class of heterocyclic organic compounds and comprises a pyridine ring attached to a morpholine ring. The introduction of a trifluoromethyl (-CF3) group on the pyridine ring enhances the compound's selectivity and potency in various biological activities. This paper aims to provide an overview of 4-(6-(Trifluoromethyl)pyridin-3-yl)morpholine, including its definition, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications, current state of research, potential implications, and limitations and future directions.
4-(6-(Trifluoromethyl)pyridin-3-yl)morpholine, also known as TFMPP, is a synthetic compound that belongs to the substituted phenethylamine class. TFMPP was first synthesized in the late 1970s and was initially used as a research chemical in studying serotonin receptor agonists. The compound gained popularity in the 1990s as a legal alternative to MDMA, commonly known as ecstasy. However, due to its adverse side effects and abuse potential, TFMPP was banned in many countries, including the United States.
TFMPP is a white crystalline powder that is soluble in organic solvents such as ethanol, acetone, and chloroform. The compound has a molecular weight of 241.268 g/mol, a melting point of 213 – 214°C, and a boiling point of 400.8°C at 760 mmHg. TFMPP's chemical formula is C12H13F3N2O, with a molecular structure comprising a pyridine ring attached to a morpholine ring and a trifluoromethyl group (-CF3) on the pyridine ring.
TFMPP is synthesized by the reaction of 4-(pyridin-3-yl)morpholine with trifluoromethyl iodide in the presence of a palladium catalyst. The reaction proceeds under mild conditions, with the yield of the product varying between 60 – 70%. Characterization of TFMPP can be done using various spectral techniques, including nuclear magnetic resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry.
for TFMPP mainly involve chromatographic techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). The sample is usually extracted using liquid-liquid extraction, solid-phase extraction, or QuEChERS extraction before analysis. Quantification of TFMPP in biological matrices such as blood, urine, and hair can be done using these analytical techniques.
TFMPP's pharmacological activity is attributed to its ability to act as a partial agonist of the serotonin 5-HT1A receptor and a full agonist of the serotonin 5-HT2A receptor. TFMPP has complex biological effects, and its use has been associated with mood alterations, hallucinations, and anxiety. However, studies have reported conflicting results, with some studies suggesting that TFMPP can enhance cognitive function and reduce anxiety.
Due to its adverse effects, including hallucinations, anxiety, and insomnia, TFMPP has been classified as a Schedule I controlled substance in the United States. TFMPP's acute toxicity has been studied in animals, with the compound found to be relatively safe at low doses. However, long-term studies on TFMPP's chronic toxicity are lacking, highlighting the need for further studies to determine the compound's safety profile.
TFMPP has been used in various scientific studies, with the compound's unique biological effects of interest to researchers. TFMPP's agonism of serotonin receptors has made it useful in studying the role of serotonin in various biological processes, including mood regulation and cognitive function.
Recent studies on TFMPP have examined its effects on human cognitive function and its potential as a therapeutic agent for anxiety disorders. However, these studies are still limited, and further research is necessary to understand TFMPP's biological effects fully.
TFMPP's unique pharmacological activity has potential implications in various fields of research and industry. The compound's ability to act as a partial agonist of the serotonin 5-HT1A receptor and a full agonist of the serotonin 5-HT2A receptor has applications in the development of new therapeutic agents for anxiety and other mood disorders. TFMPP's use in studying serotonin receptor agonists can also aid in the development of new anti-depressant and anti-psychotic drugs.
Despite TFMPP's potential applications in various fields of research and industry, the compound has limitations that must be addressed. TFMPP's adverse side effects, abuse potential, and classification as a controlled substance restrict its use in scientific experiments. Further research on TFMPP's long-term toxicity and safety profile is necessary. Future studies should also investigate the compound's potential as a therapeutic agent for anxiety disorders and its possible role in the development of new psychiatric drugs.
1. Study the effects of TFMPP on other serotonin receptors and its potential as a therapeutic agent for mood disorders.
2. Investigate TFMPP's ability to cross the blood-brain barrier and its potential as a CNS drug.
3. Develop new analytical methods for the detection and quantification of TFMPP in biological samples.
4. Develop new synthetic routes for TFMPP and its analogs with enhanced pharmacological activity and reduced adverse side effects.
5. Study the interactions between TFMPP and other drugs and their effects on biological systems.

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Dates

Modify: 2023-08-16

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